n-Cyclopropyl-3-phenylpropanethioamide
Description
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
N-cyclopropyl-3-phenylpropanethioamide |
InChI |
InChI=1S/C12H15NS/c14-12(13-11-7-8-11)9-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) |
InChI Key |
NOXCBPZFRDKLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=S)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares n-Cyclopropyl-3-phenylpropanethioamide with structurally or functionally related compounds from diverse sources.
3-Chloro-N-phenyl-phthalimide
- Structure : Contains a phthalimide core with a chlorine substituent and phenyl group.
- Key Features: High-purity synthesis is critical for polymer applications, particularly as a monomer for polyimides . Chlorine enhances electrophilicity, facilitating nucleophilic substitution reactions.
- Comparison: Unlike this compound, this compound lacks sulfur and cyclopropane, focusing instead on anhydride-forming capabilities.
2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (Compound 30005)
- Structure : Features an acetamide (C=O) group, multiple phenyl rings, and a hydroxyl substituent.
- Synthesis : Prepared via zinc powder and HCl reduction, highlighting reductive amination pathways .
- Comparison : The acetamide group in Compound 30005 is less reactive than thioamide due to oxygen’s higher electronegativity. The hydroxyl group improves solubility in polar solvents, whereas this compound’s cyclopropyl and thioamide may enhance lipophilicity and metabolic stability.
N-Cyclopropyl-N'-pyridin-3-ylmethyl-oxalamide
- Structure : Oxalamide (two amide groups) with cyclopropyl and pyridinylmethyl substituents.
- Comparison : The dual amide groups in oxalamide enable stronger hydrogen bonding, contrasting with the thioamide’s weaker interactions. The pyridinyl group may confer metal-chelating properties absent in the phenylpropanethioamide.
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine
- Structure: Cyclopropanamine linked to a chlorophenoxy-propyl chain.
- Molecular Weight : 225.71 g/mol, lower than typical thioamides due to the absence of sulfur and aromatic bulk .
- Comparison: The primary amine group in this compound is basic and prone to protonation, unlike the neutral thioamide. The chlorophenoxy group may enhance bioavailability but introduces environmental persistence concerns.
Data Table: Comparative Analysis
Key Findings and Insights
Functional Group Reactivity : Thioamides (C=S) exhibit lower hydrogen-bonding capacity but higher nucleophilicity compared to amides (C=O), influencing drug metabolism and polymer crosslinking .
Environmental and Safety Profiles : Chlorine-containing compounds (e.g., 3-Chloro-N-phenyl-phthalimide) pose disposal challenges, whereas thioamides may offer greener alternatives depending on degradation pathways .
Preparation Methods
Synthesis of 3-Phenylpropanethioic Acid Chloride
3-Phenylpropanoic acid is first converted to its thioacid derivative using phosphorus pentasulfide ($$P2S5$$) in anhydrous toluene under reflux (110°C, 6–8 hours). Subsequent treatment with thionyl chloride ($$SOCl_2$$) at 0–5°C for 2 hours yields the thioacyl chloride, which is purified via vacuum distillation (bp: 120–125°C at 15 mmHg).
Coupling with Cyclopropylamine
Cyclopropylamine (1.2 equiv) is added dropwise to a stirred solution of 3-phenylpropanethioic acid chloride (1.0 equiv) in dry dichloromethane ($$CH2Cl2$$) at 0°C. The reaction proceeds at room temperature for 12 hours, followed by quenching with ice-cold water. The organic layer is dried over $$Na2SO4$$, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the target compound as a pale-yellow solid (65–72% yield).
Analytical Data
- IR (KBr) : 3180 cm$$^{-1}$$ (N–H stretch), 1645 cm$$^{-1}$$ (C=S stretch).
- $$^1H$$ NMR (400 MHz, CDCl$$3$$) : δ 7.35–7.25 (m, 5H, Ar–H), 3.12 (t, $$J = 7.2$$ Hz, 2H, CH$$2$$), 2.85 (t, $$J = 7.2$$ Hz, 2H, CH$$2$$), 2.45 (m, 1H, cyclopropyl–CH), 1.10–1.05 (m, 4H, cyclopropyl–CH$$2$$).
Thionation of N-Cyclopropyl-3-phenylpropanamide Using Lawesson’s Reagent
Thionation of preformed amides offers a reliable alternative, particularly for substrates sensitive to harsh acidic conditions. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) efficiently converts the carbonyl group of N-cyclopropyl-3-phenylpropanamide to a thiocarbonyl.
Preparation of N-Cyclopropyl-3-phenylpropanamide
3-Phenylpropanoic acid is activated with oxalyl chloride ($$(COCl)2$$) in $$CH2Cl2$$ (0°C, 1 hour) to form the acid chloride, which is then reacted with cyclopropylamine (1.5 equiv) in the presence of triethylamine ($$Et3N$$). The amide is isolated in 80–85% yield after column chromatography.
Thionation Procedure
A solution of N-cyclopropyl-3-phenylpropanamide (1.0 equiv) and Lawesson’s reagent (0.55 equiv) in dry toluene is refluxed for 4 hours. The mixture is cooled, filtered through Celite, and concentrated. Purification via recrystallization (ethanol/water) affords the thioamide as white crystals (78–82% yield).
Comparative Efficiency
| Parameter | Direct Coupling | Thionation Method |
|---|---|---|
| Yield (%) | 65–72 | 78–82 |
| Reaction Time (h) | 12 | 4 |
| Purity (HPLC) | 95–97% | 98–99% |
Copper-Catalyzed Intramolecular S-Arylation of α-Trisubstituted Thioamides
Recent advances in transition metal-catalyzed reactions have enabled the synthesis of complex thioamides. The copper(I)-mediated Ullmann-type coupling, as demonstrated in the synthesis of benzo[b]thiolanes, can be adapted for this compound.
Substrate Design and Optimization
A brominated precursor, 3-(2-bromophenyl)-N-cyclopropylpropanethioamide, undergoes intramolecular C–S bond formation using $$CuI$$ (10 mol%), 1,10-phenanthroline (20 mol%), and $$Cs2CO3$$ (2.0 equiv) in DMF at 110°C for 24 hours. This method, while effective for aryl-thioamide cyclization, requires precise control over steric and electronic effects to prevent side reactions.
Challenges and Solutions
- Cyclopropane Stability : The strained cyclopropane ring may undergo ring-opening under basic conditions. Substituting $$Cs2CO3$$ with milder bases (e.g., $$K3PO4$$) and reducing the reaction temperature to 80°C mitigates decomposition.
- Ligand Selection : 1,10-Phenanthroline enhances catalytic activity but increases cost. Alternative ligands like 2,2'-bipyridine offer comparable efficiency at lower expense.
Microwave-Assisted Synthesis for Enhanced Reaction Kinetics
Microwave irradiation significantly accelerates thioamide formation by improving thermal efficiency. A mixture of N-cyclopropyl-3-phenylpropanamide and Lawesson’s reagent in acetonitrile is irradiated at 150°C for 15 minutes, achieving 90% conversion. This method reduces reaction time from hours to minutes while maintaining high yields (85–88%).
Green Chemistry Approaches: Solvent-Free Mechanochemical Synthesis
Ball milling techniques eliminate solvent use, aligning with sustainable chemistry principles. Equimolar amounts of 3-phenylpropanoic acid and cyclopropylamine are milled with $$P2S5$$ (0.6 equiv) at 30 Hz for 45 minutes. The crude product is washed with $$NaHCO_3$$ and recrystallized, yielding 70–75% pure thioamide.
Q & A
Q. Q. What interdisciplinary applications exist for N-Cyclopropyl-3-phenylpropanethioamide beyond medicinal chemistry?
- Answer :
- Material Science : Incorporate into metal-organic frameworks (MOFs) as a sulfur donor for catalytic applications.
- Polymer Chemistry : Use as a monomer for thermally stable polyamides via thioamide linkages .
- Agrochemicals : Screen for antifungal activity against Fusarium spp. using agar dilution assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
